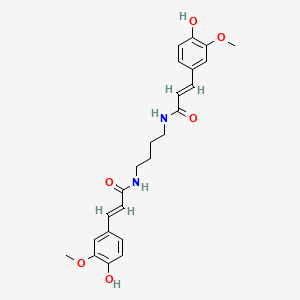

N,N'-bis(4-hydroxy-3-methoxycinnamoyl)-1,4-butanediamine

描述

属性

CAS 编号 |

42369-86-8 |

|---|---|

分子式 |

C24H28N2O6 |

分子量 |

440.5 g/mol |

IUPAC 名称 |

3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoylamino]butyl]prop-2-enamide |

InChI |

InChI=1S/C24H28N2O6/c1-31-21-15-17(5-9-19(21)27)7-11-23(29)25-13-3-4-14-26-24(30)12-8-18-6-10-20(28)22(16-18)32-2/h5-12,15-16,27-28H,3-4,13-14H2,1-2H3,(H,25,29)(H,26,30) |

InChI 键 |

CHEMZHJQHCVLFI-UHFFFAOYSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |

规范 SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

其他CAS编号 |

91000-13-4 42369-86-8 |

同义词 |

diferuloylputrescine |

产品来源 |

United States |

Discovery, Isolation, and Chromatographic Characterization of Terrestribisamide

Plant and Microbial Source Organism Identification and Cultivation Methodologies

The journey of Terrestribisamide from a botanical constituent to a known chemical entity has involved its isolation from several distinct plant species.

Tribulus terrestris Linn. as a Primary Botanical Source

Tribulus terrestris Linn., a plant with a long history in traditional medicine, is a primary source from which Terrestribisamide can be isolated. medchemexpress.com Specifically, the dried fruits of this plant have been identified as containing this compound. medchemexpress.com Research has also pointed to the isolation of Terrestribisamide from the methanolic extract of the fruit of the plant. scielo.brscielo.br

Peltophorum pterocarpum (DC.) Baker ex. K. Heyne as an Additional Botanical Source

Terrestribisamide has also been successfully isolated from Peltophorum pterocarpum (DC.) Baker ex. K. Heyne. medchemexpress.commedchemexpress.combaidu.com The (E, E)-terrestribisamide isomer, a cinnamic acid-derived bisamide alkaloid, was isolated for the first time from the methanolic extract of the flower of this ornamental tree. researchgate.net Further quantification by HPLC revealed it to be the second major constituent at 0.145%, following bergenin. researchgate.net

Nandina domestica as another Identified Source

The presence of Terrestribisamide has been confirmed in Nandina domestica. biodeep.cn Specifically, (E, E)-, (E, Z)-, and (Z, Z)-terrestribisamide isomers were characterized for the first time from this plant. capes.gov.br The compound has been found in the stems of the plant. frontiersin.org Additionally, these isomers were also identified in the callus of Nandina domestica. capes.gov.br

Extraction Protocols for Secondary Metabolites from Biological Matrices

The process of isolating Terrestribisamide from its natural sources relies on specific extraction protocols designed to separate secondary metabolites from the complex biological matrices of the plants.

Solvent-Based Extraction Techniques (e.g., Methanolic Extraction)

Solvent-based extraction is a common method for obtaining Terrestribisamide. Methanolic extraction, in particular, has been effectively used to isolate the compound from the fruits of Tribulus terrestris and the flowers of Peltophorum pterocarpum. scielo.brscielo.brresearchgate.net In the case of P. pterocarpum, the flowers were shade-dried, ground into a fine powder, and then subjected to methanolic extraction, yielding the bisamide alkaloid. researchgate.net The general principle of solid-liquid extraction involves using a solvent to draw out target compounds from a solid material, such as plant matter. organomation.com

Influence of Extraction Methods on Compound Yield and Purity

The choice of extraction method and solvent significantly impacts the yield and purity of the extracted compounds. nih.govnih.gov Different techniques, such as maceration, Soxhlet extraction, and ultrasonic-assisted extraction (UAE), offer varying levels of efficiency. nih.gov For instance, while Soxhlet extraction is known for high yields, it can be time-consuming and require large solvent volumes. nih.gov In contrast, UAE can offer high efficiency in a shorter time and at lower temperatures. nih.gov The selection of the solvent is also critical, as its polarity should ideally match that of the target compound to maximize extraction efficiency. mdpi.com Studies have shown that factors like temperature and extraction time can also influence the yield; for example, increasing the extraction temperature can lead to a higher yield of extracted material. cabidigitallibrary.org The composition of the final extract is dependent on both the extraction method and the plant part used. nih.gov

Advanced Chromatographic Separation Techniques for Compound Purification

The purification of terrestribisamide to a high degree of purity necessitates the application of several advanced chromatographic methods. These techniques exploit the physicochemical properties of the compound, such as polarity and affinity, to achieve effective separation from other plant constituents.

Preparative High-Performance Liquid Chromatography (HPLC) Methodologies

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of terrestribisamide. labcompare.com This method is an evolution of analytical HPLC, designed to handle larger sample volumes and isolate compounds for further use. labcompare.comthermofisher.com

The process typically begins with method development at an analytical scale to determine the optimal mobile phase composition and stationary phase. labcompare.com For a compound like terrestribisamide, a reversed-phase HPLC approach is common. In one documented instance, the quantification of terrestribisamide was achieved using HPLC with diode-array detection (DAD). researchgate.net Although specific preparative HPLC parameters for terrestribisamide are not extensively detailed in the provided search results, a general methodology can be inferred. The process involves scaling up from an analytical method, which would have identified a suitable solvent system (e.g., gradients of methanol (B129727) or acetonitrile (B52724) in water) and a C18 column. labcompare.combiotage.com The goal is to maximize throughput while maintaining the resolution needed to separate terrestribisamide from closely eluting impurities. labcompare.com Fraction collection is triggered based on the detector signal, often UV absorbance, to isolate the pure compound. bio-rad.com

Table 1: Illustrative Preparative HPLC Parameters for Bisamide Compounds

| Parameter | Details |

| Instrument | Agilent 1100 purification system or similar lcms.cz |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile and water |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Fraction Collection | Peak-based triggering |

| This table represents a typical setup for preparative HPLC purification of compounds similar to terrestribisamide and is for illustrative purposes. |

Column Chromatography Approaches

Column chromatography serves as a crucial initial step in the purification of terrestribisamide from crude plant extracts. researchgate.net This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase moves through the column. savemyexams.com

In the isolation of terrestribisamide from Peltophorum pterocarpum, the ethyl acetate (B1210297) extract, which demonstrated significant antimicrobial activity, underwent activity-guided fractionation using column chromatography over silica (B1680970) gel. researchgate.net Silica gel, a polar adsorbent, is effective in separating compounds of low to medium polarity. umich.edu The separation mechanism relies on the polarity of the compounds; more polar compounds will have a stronger interaction with the silica gel and thus move more slowly down the column, while less polar compounds will elute faster with a less polar mobile phase. savemyexams.com A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. While the specific solvent system for eluting terrestribisamide is not detailed, a common approach involves starting with a non-polar solvent like hexane (B92381) and gradually introducing more polar solvents such as ethyl acetate and methanol.

Table 2: General Column Chromatography Parameters for Natural Product Isolation

| Parameter | Details |

| Stationary Phase | Silica gel |

| Mobile Phase | Gradient elution (e.g., Hexane -> Ethyl Acetate -> Methanol) |

| Application | Initial fractionation of crude extract |

| Detection | Collection of fractions and subsequent analysis (e.g., by TLC) umich.edu |

| This table outlines a general approach to column chromatography for the initial purification of natural products like terrestribisamide. |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is an indispensable tool in the study of terrestribisamide, primarily used for monitoring the progress of purification and for the initial identification of fractions containing the target compound. umich.eduwikipedia.org TLC operates on the same principle of differential adsorption as column chromatography but on a smaller, faster scale. youtube.com

A thin layer of adsorbent, typically silica gel, is coated onto a plate of glass or aluminum. The extract or fractions from column chromatography are spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system. umich.edu The solvent, or mobile phase, moves up the plate by capillary action, separating the compounds based on their polarity. youtube.com

For terrestribisamide, TLC would be used to:

Monitor Column Chromatography: Fractions collected from the column are spotted on a TLC plate to determine which ones contain the desired compound and to assess their purity. umich.edu

Determine an Appropriate Solvent System: Different solvent systems can be quickly tested on TLC plates to find the optimal one for separation in column chromatography. wikipedia.org

Purity Assessment: A pure compound should ideally appear as a single spot on the TLC plate in multiple solvent systems. wikipedia.org

Visualization of the separated spots on the TLC plate can be achieved by exposing the plate to UV light, as compounds with a UV-absorbing chromophore will appear as dark spots on a fluorescent background. umich.edu Staining with reagents like iodine vapor can also be used. wikipedia.org

Table 3: Typical TLC Parameters for the Analysis of Plant Extracts

| Parameter | Details |

| Stationary Phase | Silica gel coated plates |

| Mobile Phase | Varies, often mixtures of hexane and ethyl acetate |

| Application | Monitoring fractions, purity assessment, method development umich.eduwikipedia.org |

| Visualization | UV light (254 nm), iodine vapor umich.eduwikipedia.org |

| This table provides a summary of common TLC applications and parameters relevant to the analysis of terrestribisamide. |

Structural Elucidation and Stereochemical Determination of Terrestribisamide

Comprehensive Spectroscopic Analyses for Molecular Architecture Assignment

The molecular structure of terrestribisamide was pieced together using a combination of advanced spectroscopic techniques. researchgate.net These methods provided unambiguous evidence for its atomic connectivity and spatial arrangement.

NMR spectroscopy has been the cornerstone in defining the carbon-hydrogen framework of terrestribisamide. nih.govresearchgate.net Through a suite of one-dimensional and two-dimensional experiments, researchers have been able to map out the constituent parts of the molecule—two feruloyl groups linked to a central putrescine (1,4-diaminobutane) core.

One-dimensional NMR spectra provide the initial and fundamental data regarding the chemical environment of each proton and carbon atom in the molecule. The ¹H-NMR spectrum of terrestribisamide is characterized by signals corresponding to the aromatic protons of the two feruloyl moieties, the vinylic protons of the propenoic acid chain, the methoxy (B1213986) groups, and the methylene (B1212753) groups of the central putrescine linker. researchgate.net A key diagnostic feature is the large coupling constant (J ≈ 16 Hz) observed for the two vinylic protons, which is indicative of a trans or (E) configuration across the double bond. ingentaconnect.com

The ¹³C-NMR spectrum complements the proton data by revealing the chemical shifts of all carbon atoms, including the quaternary carbons of the aromatic rings and the carbonyl carbons of the amide groups. researchgate.net Although detailed DEPT (Distortionless Enhancement by Polarization Transfer) experimental data is not extensively published, the combination of ¹H and ¹³C spectra allows for the assignment of methyl, methylene, and methine carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Terrestribisamide (Data compiled from literature; specific shifts may vary slightly based on solvent and instrumentation)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| Feruloyl Moiety | ||

| 1 | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 (C=O) | ~166.0 | - |

| 8 (CH=) | ~118.0 | 6.25 (d, J=15.7) |

| 9 (=CH) | ~140.0 | 7.55 (d, J=15.7) |

| OCH₃ | ~56.0 | 3.85 (s) |

| Putrescine Moiety | ||

| 1'/4' (CH₂) | ~40.0 | 3.40 (q, J=6.5) |

| 2'/3' (CH₂) | ~27.0 | 1.65 (quint, J=6.5) |

Two-dimensional NMR experiments were crucial for assembling the fragments identified in 1D spectra into the final molecular structure of terrestribisamide.

COSY (Correlation Spectroscopy) : ¹H-¹H COSY experiments establish proton-proton coupling correlations. These spectra would confirm the spin systems within the molecule, for example, linking the adjacent methylene protons within the putrescine core and connecting the vinylic protons to the aromatic protons in the feruloyl units. journalejmp.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons. journalejmp.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC analysis reveals long-range (2-3 bond) correlations between protons and carbons. This technique is pivotal in connecting the individual spin systems. For terrestribisamide, key HMBC correlations would be observed from the methylene protons (H-1'/H-4') of the putrescine unit to the amide carbonyl carbons (C-7) of the feruloyl groups, definitively linking the two moieties. mdpi.comjournalejmp.com

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the precise mass of a molecule, which in turn allows for the calculation of its exact molecular formula. For terrestribisamide, HRMS analysis established the molecular formula as C₂₄H₂₈N₂O₆. nih.gov The measured mass of the protonated molecule [M+H]⁺ is approximately 441.2024, which corresponds to the calculated exact mass for C₂₄H₂₉N₂O₆⁺. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions, offering deeper structural insights. nih.gov In the positive ion mode, the protonated molecule of terrestribisamide ([M+H]⁺, m/z 441.2) undergoes characteristic fragmentation. A prominent cleavage occurs at the amide bonds, leading to the formation of a key fragment ion at m/z 177.0564. nih.gov This fragment corresponds to the feruloyl cation, providing strong evidence for this structural unit within the parent molecule. nih.gov

Table 2: Key MS/MS Fragmentation Data for Terrestribisamide ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure of Fragment |

| 441.2024 | 265.1560 | [Feruloylamino-butyl cation + H]⁺ |

| 441.2024 | 177.0564 | [Feruloyl cation]⁺ |

| 441.2024 | 145.0290 | [Feruloyl cation - OCH₃ + H]⁺ |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present within a molecule. While specific IR spectra for terrestribisamide are not widely published, the expected absorption bands can be predicted based on its known structure, which includes phenolic hydroxyl (–OH), secondary amide (–NH–C=O), alkene (C=C), and aromatic ring functionalities.

The IR spectrum of terrestribisamide is anticipated to exhibit characteristic absorption bands corresponding to its constituent functional groups. These include:

O–H Stretching: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibrations of the phenolic hydroxyl groups.

N–H Stretching: A moderate absorption band around 3300 cm⁻¹ is characteristic of the N–H stretching vibration in the secondary amide linkages. libretexts.org

C–H Stretching: Absorptions for C–H stretching are expected around 3100-3000 cm⁻¹ for the aromatic and vinylic C-H bonds, and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the putrescine backbone. uomustansiriyah.edu.iq

C=O Stretching (Amide I): A strong, prominent absorption band is predicted in the range of 1650–1690 cm⁻¹ for the C=O stretching vibration of the amide groups. libretexts.orguomustansiriyah.edu.iq

N–H Bending (Amide II): An absorption band is also expected around 1550 cm⁻¹ corresponding to the N–H bending vibration of the secondary amides.

C=C Stretching: Stretching vibrations for the conjugated carbon-carbon double bonds and the aromatic rings are expected in the 1600–1450 cm⁻¹ region. libretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for Terrestribisamide

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic O–H | 3400–3200 (broad) | Stretching |

| Amide N–H | ~3300 | Stretching |

| Aromatic/Vinylic C–H | 3100–3000 | Stretching |

| Aliphatic C–H | <3000 | Stretching |

| Amide C=O | 1690–1650 (strong) | Stretching (Amide I) |

| Amide N–H | ~1550 | Bending (Amide II) |

| Aromatic/Alkene C=C | 1600–1450 | Stretching |

| C–N | 1250-1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly in conjugated systems which act as chromophores. libretexts.org The structure of terrestribisamide contains two ferulic acid moieties, which are conjugated systems of a benzene (B151609) ring, a carbon-carbon double bond, and a carbonyl group, making it highly active in the UV region.

Research has shown that terrestribisamide exhibits a strong UV absorbance maximum (λmax). researchgate.net Specifically, studies on diferuloylputrescine (DFP) have reported a λmax at approximately 320 nm. libretexts.org This absorption is attributed to the π → π* electronic transitions within the extended conjugated system of the feruloyl groups. libretexts.orguomustansiriyah.edu.iq The position of the λmax is influenced by the extent of conjugation; longer conjugated systems absorb at longer wavelengths. libretexts.org The solvent can also influence the absorption spectrum; polar solvents like ethanol (B145695) can cause shifts in the λmax compared to nonpolar solvents. uomustansiriyah.edu.iqvlabs.ac.in

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Terrestribisamide

| Compound | λmax (nm) | Solvent | Transition Type |

| Terrestribisamide (Diferuloylputrescine) | ~320 | Not specified in all sources | π → π* |

Chiroptical Methods for Absolute Stereochemical Assignment

Chiroptical methods are essential for determining the three-dimensional arrangement of atoms in chiral molecules, including their absolute stereochemistry.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. encyclopedia.pubnih.gov It is a powerful technique for determining the absolute configuration of stereocenters. In the case of terrestribisamide, which is an achiral molecule due to its plane of symmetry, it is not expected to show any ECD signal (Cotton effects). Indeed, studies on related compounds have reported no Cotton effects in their ECD spectra, which is consistent with an achiral structure. rsc.org The absence of an ECD signal provides strong evidence for the lack of chirality in the molecule.

Optical Rotation Measurements

Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of the substance. For a compound to be optically active, it must be chiral. As terrestribisamide is an achiral molecule possessing a center of symmetry, it is expected to have an optical rotation of zero. This is because for every possible conformation, its non-superimposable mirror image is also present in equal amounts, leading to a net rotation of zero. Databases and literature searches confirm that the optical rotation for diferuloylputrescine is reported as not available or is presumed to be negligible, which is in agreement with its achiral nature. msu.edu

Chemical Derivatization Strategies for Stereochemical Confirmation

Chemical derivatization is a technique used to confirm the stereochemistry of a molecule by reacting it with a chiral derivatizing agent to form diastereomers. pressbooks.pub These diastereomers have different physical properties and can be separated and analyzed using techniques like NMR spectroscopy or chromatography.

While specific studies detailing the chemical derivatization of terrestribisamide for stereochemical confirmation are not prevalent in the literature, the strategy could theoretically be applied. For instance, the two phenolic hydroxyl groups in terrestribisamide could be esterified with a chiral acid, such as a Mosher's acid derivative (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). This would create two diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers would then allow for the determination of the absolute configuration if the molecule were chiral. However, given that terrestribisamide is achiral, such an analysis would not be necessary for the parent compound but could be relevant for potential chiral derivatives or related natural products.

X-ray Crystallography for Definitive Structural Characterization

Despite its power, a search of the current scientific literature and crystallographic databases reveals that a single-crystal X-ray structure of terrestribisamide has not yet been reported. While studies have reported the isolation of terrestribisamide from plants like Peltophorum pterocarpum, and have even performed single-crystal X-ray analysis on co-isolated compounds, the crystal structure of terrestribisamide itself remains to be determined. researchgate.net The definitive elucidation of its solid-state conformation awaits the successful growth of a single crystal suitable for X-ray diffraction analysis.

Identification of (E, E)-, (E, Z)-, and (Z, Z)-Terrestribisamide Stereoisomers

The existence of terrestribisamide as three distinct stereoisomers—(E, E)-, (E, Z)-, and (Z, Z)-terrestribisamide—was first reported during the comprehensive analysis of constituents from the plant Nandina domestica. acs.orgrsc.orgrsc.org The successful characterization of these isomers was achieved without the need for their isolation and purification, a feat accomplished through the application of advanced hyphenated analytical methods. rsc.orgrsc.org

Researchers utilized a powerful combination of liquid chromatography-mass spectrometry (LC-MS), liquid chromatography-nuclear magnetic resonance (LC-NMR), and liquid chromatography-circular dichroism (LC-CD) to identify these unstable natural stereoisomers directly within the crude plant extract and cultured cells. acs.orgrsc.orgrsc.org The online nature of these techniques allows for the separation of the isomers by the liquid chromatography component, followed immediately by spectroscopic analysis to determine their structural and stereochemical features. rsc.org

The LC-MS technique would have provided the molecular weight of terrestribisamide, confirming the identity of the compounds in the chromatographic peaks. Simultaneously, LC-NMR would have offered detailed structural information for each separated isomer. The configuration of the double bonds (E or Z) is determined by the coupling constants of the olefinic protons in the ¹H NMR spectrum. The (E)-isomer is characterized by a larger coupling constant (typically >15 Hz) for the trans-protons, while the (Z)-isomer exhibits a smaller coupling constant (typically <12 Hz) for the cis-protons.

While the initial discovery was made in Nandina domestica, the (E, E)-terrestribisamide isomer has also been isolated from other plant sources, such as the flowers of Peltophorum pterocarpum.

Detailed experimental spectroscopic data, such as specific ¹H and ¹³C NMR chemical shifts and mass spectral fragmentation patterns for each of the three stereoisomers, are foundational to their definitive identification. This empirical data, once obtained, can be compiled for comparative purposes.

Biosynthetic Pathways and Enzymatic Mechanisms of Terrestribisamide Production

Precursor Identification and Isotopic Labeling Studies

The biosynthesis of Terrestribisamide is hypothesized to originate from two primary precursors: the amino acid L-ornithine and the phenylpropanoid, ferulic acid. This proposition is founded on the structural components of the final molecule, which consists of a putrescine backbone derived from ornithine, symmetrically N,N'-acylated with two ferulic acid moieties.

Isotopic labeling is a definitive technique used to trace the metabolic fate of precursors in a biosynthetic pathway. In this method, isotopically labeled (e.g., with ¹³C, ¹⁴C, or ¹⁵N) precursors are supplied to the producing organism, and the incorporation of the label into the final product is monitored, typically by mass spectrometry or NMR spectroscopy. While no specific isotopic labeling studies have been published to date for Terrestribisamide, this approach has been instrumental in elucidating the pathways of other HCAAs in plants. Such studies would be essential to definitively confirm ornithine and ferulic acid as the direct precursors to Terrestribisamide.

Table 1: Proposed Precursors for Terrestribisamide Biosynthesis

| Precursor Molecule | Chemical Class | Role in Terrestribisamide Structure |

|---|---|---|

| L-Ornithine | Amino Acid | Source of the central putrescine (1,4-diaminobutane) core. |

Proposed Biosynthetic Intermediates and Reaction Cascades

The formation of Terrestribisamide likely proceeds through a series of intermediate steps, involving the independent synthesis of its precursor-derived moieties followed by their condensation.

The biosynthesis of ferulic acid begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. Key enzymatic steps include the deamination of phenylalanine to cinnamic acid, followed by a series of hydroxylations and methylations to yield ferulic acid. A crucial activated intermediate in this cascade is feruloyl-CoA , which serves as the acyl donor for the subsequent amide bond formation.

Concurrently, L-ornithine is converted to putrescine (1,4-diaminobutane) through a decarboxylation reaction. This diamine then acts as the acyl acceptor.

The final steps in the proposed cascade involve the sequential acylation of putrescine with two molecules of feruloyl-CoA. The first acylation would yield the mono-acylated intermediate, N-feruloylputrescine . A second acylation at the remaining free amino group of this intermediate would then produce the final product, N,N'-diferuloylputrescine , which is Terrestribisamide.

Table 2: Proposed Biosynthetic Intermediates in Terrestribisamide Formation

| Intermediate | Precursor(s) | Description of a Proposed Role |

|---|---|---|

| Cinnamic Acid | L-Phenylalanine | Initial product of the phenylpropanoid pathway. |

| p-Coumaric Acid | Cinnamic Acid | Hydroxylated intermediate in the formation of ferulic acid. |

| Caffeic Acid | p-Coumaric Acid | Dihydroxylated intermediate preceding ferulic acid. |

| Feruloyl-CoA | Ferulic Acid | Activated form of ferulic acid required for acylation. |

| Putrescine | L-Ornithine | Diamine core of Terrestribisamide. |

Enzymatic Systems Involved in Amide Bond Formation and Modification

The proposed biosynthetic pathway for Terrestribisamide necessitates the involvement of several distinct classes of enzymes.

Enzymes for Precursor Synthesis:

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid and its downstream derivatives, including ferulic acid, by ligating them to Coenzyme A.

Ornithine Decarboxylase (ODC): Catalyzes the conversion of ornithine to putrescine.

Enzymes for Amide Bond Formation: The formation of the two amide bonds in Terrestribisamide is a critical step. In plants, this is typically catalyzed by acyltransferases, such as putrescine hydroxycinnamoyl transferase (PHT) , which belong to the BAHD acyltransferase superfamily. These enzymes transfer the hydroxycinnamoyl group from a CoA-thioester to the amino group of a polyamine.

Given that Terrestribisamide has also been isolated from Streptomyces species, an alternative enzymatic system involving Non-Ribosomal Peptide Synthetases (NRPS) could be responsible for its synthesis in bacteria. nih.govwikipedia.org NRPSs are large, modular enzymes that can incorporate a wide variety of building blocks, including non-proteinogenic amino acids and other carboxylic acids, into peptide-like structures. uzh.chbeilstein-journals.org An NRPS system could activate ferulic acid and catalyze its condensation with putrescine.

Table 3: Potential Enzymatic Systems in Terrestribisamide Biosynthesis

| Enzyme/Enzyme Class | Proposed Function | Stage of Biosynthesis |

|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | Phenylalanine → Cinnamic Acid | Precursor Synthesis |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid → p-Coumaric Acid | Precursor Synthesis |

| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Methylation of hydroxylated phenylpropanoids | Precursor Synthesis |

| 4-Coumarate-CoA Ligase (4CL) | Ferulic Acid → Feruloyl-CoA | Precursor Activation |

| Ornithine Decarboxylase (ODC) | Ornithine → Putrescine | Precursor Synthesis |

Genetic Basis and Gene Cluster Analysis for Terrestribisamide Biosynthesis

In microorganisms like Streptomyces, the genes encoding the enzymes for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous unit on the chromosome known as a Biosynthetic Gene Cluster (BGC) . frontiersin.orgnih.gov This co-localization facilitates the coordinated regulation of all the necessary genes. nih.gov Although a specific BGC for Terrestribisamide has not yet been identified, its discovery in Streptomyces strongly suggests the existence of such a cluster.

If an NRPS is involved in Terrestribisamide biosynthesis, the corresponding BGC would contain one or more large genes encoding the NRPS machinery. frontiersin.org A typical NRPS module contains domains for adenylation (A), which selects and activates the carboxylic acid (ferulic acid in this case), a thiolation or peptidyl carrier protein (T or PCP) domain, which tethers the activated acid, and a condensation (C) domain that catalyzes the amide bond formation. beilstein-journals.org A search for NRPS-containing BGCs in the genome of a Terrestribisamide-producing Streptomyces strain could lead to the identification of the responsible gene cluster.

Polyketide Synthases (PKSs) are another class of large, modular enzymes responsible for the biosynthesis of a wide array of natural products. wikipedia.orgwikipedia.org While the ferulic acid precursor is derived from the phenylpropanoid pathway, it is conceivable that a hybrid PKS-NRPS system could be involved, although this is less likely than a pure NRPS or acyltransferase mechanism for incorporating a pre-formed phenylpropanoid. PKS involvement is more common in the synthesis of the carbon backbone of the acyl donor itself.

The expression of BGCs in Streptomyces is tightly controlled by a complex network of regulatory mechanisms. nih.gov This regulation ensures that the secondary metabolite is produced at the appropriate time in the bacterial life cycle, often in response to environmental cues or population density. texasgateway.orgbyjus.comnews-medical.net

Regulatory mechanisms typically involve:

Cluster-Situated Regulators (CSRs): Genes encoding transcription factors located within the BGC itself. These proteins can act as activators or repressors of the other genes in the cluster.

Global Regulators: These are proteins that respond to broader physiological signals (e.g., nutrient limitation, stress) and can influence multiple BGCs throughout the genome.

Feedback Regulation: The final product of the pathway, or an intermediate, can sometimes regulate its own biosynthesis by binding to a regulatory protein.

Identifying the BGC for Terrestribisamide would also reveal its associated regulatory genes, providing insight into how its production is controlled in the host organism.

Table 4: Potential Genetic Elements in the Terrestribisamide Biosynthetic Gene Cluster

| Genetic Element | Putative Function | Relevance to Terrestribisamide Biosynthesis |

|---|---|---|

| NRPS Genes (A, T, C domains) | Activation of ferulic acid and amide bond formation. | Central catalytic machinery in a bacterial pathway. |

| Acyltransferase Gene | Transfer of feruloyl-CoA to putrescine. | Alternative catalytic machinery, common in plants. |

| Phenylpropanoid Pathway Genes | Synthesis of the ferulic acid precursor. | Essential for providing one of the building blocks. |

| Ornithine Decarboxylase Gene | Synthesis of the putrescine precursor. | Essential for providing the diamine core. |

| Regulatory Genes (e.g., SARP, LAL) | Control of gene cluster expression. | Determines when and how much Terrestribisamide is produced. |

Total Chemical Synthesis of Terrestribisamide Remains Undisclosed in Publicly Available Literature

Despite its identification and isolation, detailed strategies for the total chemical synthesis of the natural compound Terrestribisamide have not been reported in publicly available scientific literature. Terrestribisamide is a cinnamic acid-derived bisamide alkaloid that has been isolated from plants such as Peltophorum pterocarpum and Tribulus terrestris. researchgate.netmedchemexpress.comresearchgate.net Research has primarily focused on its isolation from these natural sources and the characterization of its biological activities, which include antimicrobial, antioxidant, and cytotoxic effects. researchgate.netmedchemexpress.comresearchgate.net

A comprehensive review of chemical literature and databases reveals a gap in the synthetic approaches to this molecule. The construction of an article detailing the specific synthetic strategies for Terrestribisamide, as outlined in the user's request, is therefore not possible at this time. Information regarding its retrosynthetic analysis, the application of convergent or linear strategies, specific stereoselective methodologies, the synthesis of analogues for structure-activity relationship (SAR) studies, and any novel synthetic methods developed from its structure is contingent on a published total synthesis.

While general principles of chemical synthesis can be discussed, applying them specifically to Terrestribisamide without a documented synthesis would be speculative and fall outside the scope of scientifically accurate reporting.

General Concepts in Natural Product Synthesis That Would Apply to a Future Synthesis of Terrestribisamide:

Total Chemical Synthesis Strategies for Terrestribisamide and Analogues

Development of Novel Synthetic Methodologies Inspired by Terrestribisamide:The pursuit of a total synthesis for a natural product can sometimes lead to the development of new chemical reactions or strategies. Should the synthesis of Terrestribisamide present unique challenges, it could inspire novel methods for amide bond formation or other key transformations.

Currently, any discussion on these points remains theoretical in the absence of a published total synthesis of Terrestribisamide.

Biological Activities and Pre Clinical Mechanistic Investigations of Terrestribisamide

In Vitro Cytotoxicity and Antiproliferative Activities in Cell Lines (Non-Human Clinical Context)

Terrestribisamide has demonstrated notable cytotoxic and antiproliferative effects in non-human clinical research, particularly against various cancer cell lines.

Cancer Cell Line Panels (e.g., COLO 320, B16-F1)

Studies have shown that terrestribisamide exhibits significant cytotoxic activity against the human colorectal adenocarcinoma cell line, COLO 320. researchgate.netresearchgate.netacs.org Research indicates that at a concentration of 200 μg/mL, terrestribisamide can achieve 83.22% activity, with an IC50 value of 50 μg/mL. researchgate.netresearchgate.netacs.org The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

In addition to its effects on colon cancer cells, terrestribisamide has been evaluated against the B16-F1 mouse melanoma cell line. medchemexpress.commedchemexpress.com In one study, the antimelanogenic activity of terrestribisamide in B16-F1 cells was assessed by measuring the reduction in alpha-MSH-stimulated melanin (B1238610) production. medchemexpress.com The IC50 value for this activity was found to be greater than 150 μM. medchemexpress.com The B16-F1 cell line, derived from a mouse melanoma, is a common model for studying melanoma and its biological processes. ebiohippo.com

Table 1: Cytotoxic Activity of Terrestribisamide Against Cancer Cell Lines

| Cell Line | Cell Type | Activity | Concentration | IC50 Value |

|---|---|---|---|---|

| COLO 320 | Human Colorectal Adenocarcinoma | 83.22% | 200 μg/mL | 50 μg/mL researchgate.netresearchgate.netacs.org |

| B16-F1 | Mouse Melanoma | Antimelanogenic | - | > 150 μM medchemexpress.com |

Normal Cell Lines for Selectivity Assessment

Currently, publicly available research does not provide specific details regarding the evaluation of terrestribisamide's cytotoxicity against normal, non-cancerous cell lines to determine its selectivity. This remains an area for future investigation to understand the compound's potential therapeutic window.

Antimicrobial Properties Against Pathogenic Microorganisms

Terrestribisamide has been shown to possess a range of antimicrobial activities, including antibacterial and antifungal properties. acs.orgmedchemexpress.commedchemexpress.comresearchgate.netd-nb.info

Antibacterial Spectrum and Efficacy (e.g., Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Research has demonstrated that terrestribisamide exhibits moderate antimicrobial activity against several bacterial strains. researchgate.netresearchgate.net It has shown bactericidal effects against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. medchemexpress.com

One study reported the minimum inhibitory concentration (MIC) of terrestribisamide against various bacteria. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Minimum Inhibitory Concentration (MIC) of Terrestribisamide Against Bacterial Strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 125 |

| Staphylococcus aureus | 250 |

| Enterococcus faecalis | 250 |

Antifungal Efficacy Against Fungal Strains

In addition to its antibacterial properties, terrestribisamide has also demonstrated moderate antifungal activity. medchemexpress.comresearchgate.netd-nb.info Studies have reported its efficacy against various fungal strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Terrestribisamide Against Fungal Strains

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 250 |

| Aspergillus niger | 500 |

| Aspergillus flavus | 500 |

Antioxidant Properties in Cellular and Cell-Free Systems

Terrestribisamide has been identified as having potent antioxidant activity in both cellular and cell-free systems. acs.orgmedchemexpress.commedchemexpress.comresearchgate.netd-nb.info

In cell-free assays, N,N′-Diferuloylputrescine, another name for terrestribisamide, has been shown to scavenge DPPH, superoxide, and hydroxyl radicals with IC50 values of 38.5, 291.6, and 351.9 μM, respectively. caymanchem.com The DPPH assay is a common method used to evaluate the antioxidant activity of compounds.

Furthermore, studies have shown that terrestribisamide exhibits potent antioxidant activity at a concentration of 1 mg/mL. researchgate.netresearchgate.netacs.org One study utilizing the Ferric Reducing Antioxidant Power (FRAP) assay demonstrated significant antioxidant potential. researchgate.net The FRAP assay measures the antioxidant capacity of a substance by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Research has also indicated that terrestribisamide can inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.gov

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

Terrestribisamide has demonstrated notable antioxidant properties in various in vitro assays. medchemexpress.commedchemexpress.com Its capacity to scavenge free radicals has been evaluated using standard methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netresearchgate.net

In the DPPH assay, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, terrestribisamide has shown scavenging activity. researchgate.net One study reported its antioxidant activity at a concentration of 1 mg/mL. researchgate.net

The FRAP assay assesses the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. Terrestribisamide exhibited a ferric reducing capacity of 0.808 ± 0.03 mM Fe (II)/g, which was compared to the standard antioxidant Butylated Hydroxytoluene (BHT) that showed a capacity of 2.206 ± 0.11 mM Fe (II)/g. researchgate.net

Table 1: Ferric Reducing Antioxidant Power (FRAP) of Terrestribisamide

| Compound | Ferric Reducing Capacity (mM Fe (II)/g) |

| Terrestribisamide | 0.808 ± 0.03 |

| Butylated Hydroxytoluene (BHT) (Standard) | 2.206 ± 0.11 |

This table presents the ferric reducing capacity of Terrestribisamide in comparison to the standard antioxidant BHT, as determined by the FRAP assay.

Inhibition of Oxidative Stress Markers

Beyond direct radical scavenging, the antioxidant effects of terrestribisamide may also involve the modulation of oxidative stress markers within cellular systems. nih.govnotulaebiologicae.ro While direct studies on terrestribisamide's effect on specific markers like malondialdehyde (MDA) or glutathione (B108866) (GSH) are not extensively detailed, its presence in plant extracts known to modulate these markers suggests a potential role. nih.gov For instance, extracts of Tribulus terrestris, a known source of terrestribisamide, have been shown to modulate oxidative stress markers. nih.gov Further research is needed to specifically delineate the effects of isolated terrestribisamide on these cellular oxidative stress indicators.

Anti-inflammatory and Immunomodulatory Effects in Cellular Models

Terrestribisamide has been investigated for its potential to modulate inflammatory pathways in cellular models. d-nb.inforesearchgate.net

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α)

Studies have suggested that terrestribisamide may exert anti-inflammatory effects by influencing the production of key pro-inflammatory cytokines. science.gov For example, its presence in extracts has been associated with the down-regulation of the mRNA expression levels of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). d-nb.infofitoterapia.net These cytokines are pivotal mediators of the inflammatory response.

Enzyme Inhibition (e.g., 15-lipoxygenase, COX-2)

The anti-inflammatory potential of terrestribisamide extends to its ability to inhibit enzymes involved in the inflammatory cascade, such as 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov A computational screening study identified terrestribisamide as having a potential binding affinity and favorable interactions with the arachidonic acid binding sites of both COX-2 and 5-LOX. nih.gov Molecular docking and dynamic simulations have further supported the potential of terrestribisamide to form a stable complex with these enzymes, suggesting it as a viable candidate for the development of anti-inflammatory agents. nih.gov

Enzyme Inhibition and Receptor Binding Assays

Terrestribisamide has been evaluated for its inhibitory activity against several enzymes. amazonaws.com

Specific Enzyme Targets and Kinetic Analysis (e.g., Acetylcholinesterase, Urease)

Research has explored the inhibitory effects of terrestribisamide on enzymes such as acetylcholinesterase (AChE) and urease. amazonaws.comscielo.br Extracts of Tribulus terrestris, from which terrestribisamide has been isolated, have shown inhibitory activity against both AChE and urease. amazonaws.comscielo.br

One study investigating different extracts of T. terrestris found that a methanol (B129727) extract obtained via soxhlet extraction exhibited significant acetylcholinesterase inhibition (66.76%). scielo.br While this study analyzed the whole extract, the presence of terrestribisamide in the plant suggests it may contribute to this activity. scielo.br The same study found that all extracts had lower urease inhibition potential compared to the standard, thiourea. scielo.br

While these studies indicate the potential of terrestribisamide as an enzyme inhibitor, detailed kinetic analyses such as the determination of IC₅₀ values, Michaelis-Menten parameters, and the mode of inhibition for the purified compound are still areas for further investigation. nih.govscience.govscience.gov

Table 2: Enzyme Inhibition by Tribulus terrestris Extracts Containing Terrestribisamide

| Enzyme | Extract/Fraction | Inhibition (%) |

| Acetylcholinesterase | Methanol Soxhlet Extract | 66.76 |

| Acetylcholinesterase | Methanol Maceration Extract | 60.84 |

| Acetylcholinesterase | Methanol Ultrasonic Bath Extract | 50.94 |

| Urease | Ultrasonic Bath Methanol Extract | 21.47 |

| Urease | Maceration Chloroform Extract | 19.22 |

| Urease | Soxhlet Methanol Extract | 18.84 |

This table summarizes the percentage of enzyme inhibition by various extracts of Tribulus terrestris, a plant known to contain Terrestribisamide. Data is sourced from a comparative study on different extraction methods. scielo.brscielo.br

Receptor Ligand Binding Studies

Receptor and enzyme binding studies are crucial for elucidating the mechanism of action of a compound. For Terrestribisamide, direct experimental ligand binding assays have not been extensively reported in the available scientific literature. However, several in silico molecular docking studies have been conducted to predict its binding affinity to various biological targets. These computational studies provide theoretical insights into the potential molecular interactions of Terrestribisamide.

Molecular docking simulations have explored the interaction of Terrestribisamide with several key proteins implicated in different biological pathways. One study investigated phytochemicals from popular herbal supplements and their potential to bind to human estrogen receptors (ERα and ERβ). nih.gov The results suggested that Terrestribisamide could dock with both isoforms of the estrogen receptor. nih.gov

Another computational analysis focused on identifying biological targets for phytochemicals with known anti-inflammatory and antioxidant activities. scielo.br This study found that Terrestribisamide showed a comparable binding score to the Cyclooxygenase-2 (COX-2) enzyme, a key protein in inflammatory pathways. scielo.br

Further in silico research, employing virtual screening and molecular docking, identified Terrestribisamide as a potential direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK). spandidos-publications.com The study suggested that Terrestribisamide could form hydrogen bonds and hydrophobic interactions within the specific binding site of AMPK. spandidos-publications.com Additionally, a separate molecular docking study indicated a strong binding interaction between Terrestribisamide and catalase, an important antioxidant enzyme. mdpi.com

These in silico findings, while predictive, highlight potential mechanisms of action and provide a basis for future experimental validation through direct ligand binding assays.

Table 1: Summary of In Silico Molecular Docking Studies for Terrestribisamide This table is interactive. You can sort and filter the data.

| Predicted Target Protein/Enzyme | Type of Study | Key Finding | Reference |

|---|---|---|---|

| Estrogen Receptor α (ERα) | Molecular Docking | Potential binding to the receptor. | nih.gov |

| Estrogen Receptor β (ERβ) | Molecular Docking | Potential binding to the receptor. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Molecular Docking | Predicted to bind to the enzyme with a notable binding score. | scielo.br |

| Adenosine Monophosphate-Activated Protein Kinase (AMPK) | Virtual Screening & Molecular Docking | Identified as a potential direct activator, binding to the activation site. | spandidos-publications.com |

| Catalase | Molecular Docking | Predicted to have a strong binding interaction with the enzyme. | mdpi.com |

Molecular Mechanisms of Action and Cellular Target Identification

Cellular Pathway Perturbation Analysis (e.g., Apoptosis Induction, Cell Cycle Arrest)

Research indicates that Terrestribisamide is involved in critical cellular processes such as apoptosis and cell cycle regulation. An extract of adlay hulls, which contains Terrestribisamide, has been shown to inhibit the proliferation of acute myeloid leukemia (AML) cells. nih.gov This inhibition is associated with the induction of G0/G1 phase cell cycle arrest and the promotion of apoptosis. nih.gov Mechanistically, the extract was found to suppress the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. nih.gov

Furthermore, studies on extracts from Tribulus terrestris, a known source of Terrestribisamide, have demonstrated a protective effect on myocardial cells by reducing the rate of apoptosis induced by oxidative stress. d-nb.infowikipedia.org This effect is mediated through the regulation of the apoptosis-related proteins Bcl-2 and Bax. wikipedia.org In the context of cancer, Terrestribisamide has shown significant cytotoxic activity against COLO320 colorectal adenocarcinoma cells. researchgate.netresearchgate.net It exhibited an IC50 value of 50 μg/mL, inducing 83.22% cell death at a concentration of 200 μg/mL. researchgate.net While flow cytometry analysis has confirmed that related compounds can induce apoptosis, specific analyses for Terrestribisamide's effect on cell cycle phases in COLO320 cells are not extensively detailed in the available literature. nih.gov

| Cell Line | Effect | Pathway Implicated | Source |

| Acute Myeloid Leukemia (AML) cells (HL-60 and U937) | Induces G0/G1 phase arrest and apoptosis | PI3K/Akt pathway suppression | nih.gov |

| COLO320 (colorectal adenocarcinoma) | Prominent cytotoxic activity (IC50 = 50 μg/mL) | Not specified | researchgate.netresearchgate.net |

| Myocardial cells | Reduction of apoptosis | Regulation of Bcl-2 and Bax | wikipedia.org |

Identification of Direct Molecular Targets through Affinity Chromatography or Proteomics Approaches

As of the current body of scientific literature, there are no specific published studies that have utilized affinity chromatography or comprehensive proteomics approaches to identify the direct molecular targets of pure Terrestribisamide. These techniques, which involve immobilizing a compound to "bait" and capture its binding partners from cell lysates, are powerful tools for target deconvolution but have not yet been reported for this specific compound. nih.govcreative-biolabs.commdpi.com

Interaction with Macromolecules (e.g., DNA/RNA, Proteins) or Membrane Components

The interaction of Terrestribisamide with macromolecules has been primarily investigated through computational methods. Molecular docking studies suggest that Terrestribisamide can bind to the RNA binding site of the Zika virus (ZIKV) NS3 helicase. scispace.comnih.gov This indicates a potential interaction with RNA or RNA-binding proteins, although direct experimental evidence of Terrestribisamide binding to DNA or RNA is not yet available. mdpi.comnih.gov Its primary mode of action appears to be through interactions with various proteins, which are detailed in the structural biology section below.

Gene Expression Profiling and Transcriptomic Analysis

Specific gene expression profiling or transcriptomic analyses, such as microarray or RNA-seq, following treatment with isolated Terrestribisamide have not been detailed in the available research. nih.govplos.orgyoutube.com While gene array analysis has been mentioned in the context of Tribulus terrestris extracts, the direct impact of Terrestribisamide on the transcriptome remains an area for future investigation. fitoterapia.net

Protein-Protein Interaction Modulations

The ability of small molecules to modulate protein-protein interactions (PPIs) is a key mechanism for therapeutic intervention. nih.govfrontiersin.orgmdpi.com However, there is currently no direct experimental evidence from the scientific literature demonstrating that Terrestribisamide functions by modulating specific PPIs. The potential for Terrestribisamide to act as a PPI modulator is suggested by its binding to enzymes that are part of larger complexes, but this requires further empirical validation.

Structural Biology of Compound-Target Interactions (e.g., Co-crystallization, Molecular Docking)

The structural basis for Terrestribisamide's activity has been extensively explored using in-silico molecular docking simulations, as co-crystallization or NMR spectroscopy data for a Terrestribisamide-target complex are not yet available. wikipedia.orgscribd.commdpi.comnih.govethz.chnih.govnih.gov These computational studies have predicted its binding to several key enzymes implicated in inflammation and metabolic regulation.

AMPK Activation: Molecular docking studies identified (E,E)-terrestribisamide as a potential activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. spandidos-publications.com The docking analysis revealed that Terrestribisamide forms hydrogen bonds with residues A:Gly19, A:Leu18, A:ILE46, A:ASN48, B:SEP108, A:Gly25, and A:Lys29, and hydrophobic interactions with A:Lys31, B:VAL113, and A:VAL11 within the AMPK binding site. spandidos-publications.com

Anti-inflammatory Targets (COX-2 and 5-LOX): Terrestribisamide has been identified in computational screenings as a potential inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. orcid.org It demonstrated a favorable binding affinity with the arachidonic acid binding sites of both COX-2 and 5-LOX, suggesting a mechanism for its anti-inflammatory properties. orcid.org

Antioxidant Enzyme Interaction: In-silico studies have also explored the interaction of Terrestribisamide with antioxidant enzymes. It has shown a high binding affinity for catalase, suggesting it may modulate the cellular response to oxidative stress. creative-biolabs.comfitoterapia.net

Other Potential Targets: Further computational screening has suggested that Terrestribisamide may interact with a range of other protein targets. These include the human estrogen receptors ERα and ERβ, and several proteins of the Zika virus, such as the protease, helicase, methyltransferase (MTase), and RNA-dependent RNA polymerase (RdRp). nih.govspandidos-publications.com

Table of Predicted Molecular Interactions for Terrestribisamide

| Target Protein | Predicted Interaction Type | Interacting Residues | Potential Effect | Source |

|---|---|---|---|---|

| AMPK | Hydrogen Bonds & Hydrophobic Interactions | H-Bonds: A:Gly19, A:Leu18, A:ILE46, A:ASN48, B:SEP108, A:Gly25, A:Lys29; Hydrophobic: A:Lys31, B:VAL113, A:VAL11 | Activation | spandidos-publications.com |

| COX-2 | Favorable Binding Affinity | Arachidonic Acid Binding Site | Inhibition | orcid.org |

| 5-LOX | Favorable Binding Affinity | Arachidonic Acid Binding Site | Inhibition | orcid.org |

| Catalase | High Binding Affinity | Not Specified | Modulation of Antioxidant Activity | creative-biolabs.comfitoterapia.net |

| Estrogen Receptor α (ERα) | Strong Docking | Not Specified | Selective Estrogen Receptor Modulation | spandidos-publications.com |

| Zika Virus Helicase (RNA site) | Strong Docking | Not Specified | Antiviral Activity | scispace.comnih.gov |

| Zika Virus Methyltransferase | Strong Docking | Not Specified | Antiviral Activity | scispace.comnih.gov |

| Zika Virus RdRp | Strong Docking | Not Specified | Antiviral Activity | scispace.comnih.gov |

Structure Activity Relationship Sar Studies and Rational Design of Terrestribisamide Analogues

Limited Application of Computational Chemistry for SAR Prediction

Computational methods are powerful tools for predicting how structural changes might affect a molecule's biological activity, thereby guiding the synthesis of more effective analogues. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a group of compounds and their biological activities. nih.govmdpi.comnih.gov This requires a dataset of structurally diverse analogues with corresponding, quantitatively measured biological activities (like IC50 values). chemmethod.com As no such library of Terrestribisamide analogues has been reported, the foundational data required to build a predictive QSAR model is currently unavailable.

Molecular Docking and Dynamics Simulations

Some initial computational work has been performed on the parent Terrestribisamide molecule. In-silico molecular docking studies have been used to predict its binding affinity to various protein targets, including those involved in inflammation and oxidative stress like cyclooxygenase-2 (COX-2), and enzymes such as protease, helicase, and methyltransferase, which are potential targets for antiviral activity. researchgate.netnih.gov These simulations provide a static snapshot of potential interactions.

However, more advanced techniques like molecular dynamics (MD) simulations, which model the dynamic movement of atoms and molecules over time to provide deeper insights into the stability and nature of ligand-receptor interactions, have not been reported for a series of Terrestribisamide analogues. mdpi.comnih.govwikipedia.orgnih.gov Such studies are essential for understanding the nuanced effects of structural modifications on binding.

Design Principles Remain Undefined

The ultimate goal of SAR and computational studies is to establish clear design principles for creating new analogues with enhanced potency, better selectivity, and improved pharmacokinetic properties. mdpi.com These principles are derived directly from the data generated in systematic modification and correlation studies. Given the absence of this foundational research for Terrestribisamide, it is not possible to outline specific design principles for the rational development of its next-generation analogues.

Potential Applications As a Research Tool or Pre Clinical Lead Compound

Utility in Unraveling Undiscovered Biological Pathways

The broad-spectrum activity of Terrestribisamide suggests its interaction with multiple biological targets. This characteristic can be leveraged to identify and explore novel biological pathways. For instance, its observed antimicrobial and cytotoxic effects could be mediated by previously uncharacterized mechanisms. researchgate.netresearchgate.net Researchers can use Terrestribisamide as a chemical probe to perturb cellular systems and observe the downstream effects on various molecular pathways. By studying the global changes in gene expression, protein levels, and metabolite profiles in response to Terrestribisamide treatment, scientists may uncover new connections and regulatory networks within cells.

Application in Target Validation Studies for Disease Research

Once a potential biological target of Terrestribisamide is identified, the compound can be instrumental in validating that target's role in a specific disease. For example, if Terrestribisamide is found to inhibit a particular enzyme implicated in cancer cell proliferation, it can be used in in vitro and cell-based assays to confirm that inhibiting this enzyme leads to the desired anti-cancer effect. researchgate.netresearchgate.net This process is crucial in the early stages of drug development to ensure that the chosen molecular target is indeed relevant to the disease pathology. The cytotoxic activity of Terrestribisamide against the COLO320 colorectal adenocarcinoma cell line, with an IC50 value of 50 μg/mL, provides a starting point for such validation studies in cancer research. researchgate.netresearchgate.net

Considerations for Pre-clinical Development as a Therapeutic Lead (excluding human clinical aspects)

While detailed clinical development is beyond the scope of this discussion, several pre-clinical aspects of Terrestribisamide warrant consideration. Its demonstrated biological activities, including antimicrobial, antioxidant, and cytotoxic effects, position it as a potential lead compound for developing new therapeutic agents. researchgate.netresearchgate.netmedchemexpress.commedchemexpress.com Further investigation into its mechanism of action is essential to understand how it exerts these effects. nih.gov Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, could lead to the identification of derivatives with enhanced potency and selectivity for a specific biological target. The synthesis of bisamide-decorated benzotriazole (B28993) derivatives has already shown that modifications to the core structure can significantly impact biological activity. acs.org

Opportunities for Chemical Biology Probes

The structure of Terrestribisamide is amenable to chemical modification, allowing for the creation of chemical biology probes. By attaching fluorescent tags, biotin (B1667282) labels, or photo-affinity groups to the molecule, researchers can develop tools to visualize its subcellular localization, identify its binding partners, and elucidate its mechanism of action. These probes would be invaluable for detailed cellular and molecular studies, providing deeper insights into the biological processes modulated by Terrestribisamide.

Future Directions and Challenges in Terrestribisamide Research

Exploration of Unreported Biological Activities and Novel Therapeutic Niches

While initial studies have highlighted the antimicrobial, antioxidant, and cytotoxic effects of terrestribisamide, a vast landscape of its potential biological activities remains uncharted. researchgate.netmedchemexpress.com Future research should systematically explore other pharmacological properties. Given that structurally related bisamide compounds have shown promise as protease inhibitors and antiviral agents, investigating the potential of terrestribisamide against various viral strains, including those affecting human health and agriculture, is a logical next step. acs.org

Furthermore, the anti-inflammatory and immunomodulatory potential of terrestribisamide warrants investigation. Many natural products with antioxidant properties also exhibit anti-inflammatory effects by modulating cellular signaling pathways. nih.gov Exploring its impact on inflammatory markers and immune cell function could open up new therapeutic avenues for chronic inflammatory diseases. The reported effects of Tribulus terrestris, a source of terrestribisamide, on the cardiovascular and reproductive systems suggest that the pure compound should be evaluated for these activities. nih.govnih.gov

Optimization of Biosynthetic Pathways for Sustainable and Scalable Production

The isolation of terrestribisamide from natural sources like Peltophorum pterocarpum and Tribulus terrestris provides a starting point, but yields can be low and variable. researchgate.netmedchemexpress.com A significant challenge and future direction lie in understanding and optimizing its biosynthetic pathway for sustainable and scalable production. Research suggests that terrestribisamide may be derived from ornithine and ferulic acid. ingentaconnect.com

Future work should focus on identifying and characterizing the specific genes and enzymes involved in this pathway. This could involve genomic and transcriptomic analysis of the source organisms. Once the biosynthetic machinery is understood, metabolic engineering strategies could be employed in microbial hosts like E. coli or yeast to create recombinant production platforms. This would not only ensure a consistent and high-yield supply of terrestribisamide for further research and development but also reduce reliance on the collection of plant materials.

Advanced Synthetic Strategies for Complex and Diverse Analogues

The development of efficient and versatile total synthesis routes for terrestribisamide is crucial. While the structure is known, scalable synthetic methods would facilitate the production of diverse analogues for structure-activity relationship (SAR) studies. Advanced synthetic strategies can be employed to create a library of terrestribisamide derivatives with modifications to the aromatic rings, the linker chain, and the amide functionalities.

These SAR studies are essential for identifying the key structural features responsible for its biological activities and for optimizing potency and selectivity. acs.org For instance, creating analogues with different substitution patterns on the feruloyl moieties could modulate antioxidant and cytotoxic effects. The synthesis of isomers, such as the (E,Z) and (Z,Z) forms, which have been identified in Nandina domestica, could also reveal differences in biological activity. ingentaconnect.comresearchgate.net

Integration with Omics Technologies for Deeper Mechanistic Understanding

To fully understand how terrestribisamide exerts its biological effects, a deeper mechanistic understanding at the molecular level is required. The integration of "omics" technologies such as genomics, proteomics, and metabolomics will be instrumental in achieving this. researchgate.netscience.gov For example, transcriptomic and proteomic analyses of cancer cells treated with terrestribisamide could identify the specific cellular pathways and proteins that are modulated, providing insights into its mode of cytotoxic action. ijpsonline.com

Metabolomics can be used to study the downstream effects of terrestribisamide on cellular metabolism. researchgate.netscience.gov When combined with computational modeling and bioinformatics, these large datasets can help to build comprehensive models of the drug's mechanism of action, identify potential biomarkers for its activity, and even predict potential off-target effects. science.gov This systems biology approach will be crucial for advancing terrestribisamide from a promising natural product to a potential therapeutic agent.

Collaborative Research Opportunities and Interdisciplinary Approaches in Natural Product Chemistry

The multifaceted research required to advance the study of terrestribisamide necessitates a collaborative and interdisciplinary approach. kitasato-u.ac.jpuniv-lr.fr Natural product chemists, synthetic organic chemists, pharmacologists, molecular biologists, and computational scientists will need to work together to unlock its full potential.

Establishing research networks and collaborations between academic institutions and industry partners can accelerate progress. kitasato-u.ac.jpuniv-lr.frolemiss.edu Such partnerships can facilitate access to specialized equipment, high-throughput screening platforms, and expertise in drug development and commercialization. International collaborations can also broaden the scope of research, for instance, by exploring different natural sources of terrestribisamide and its analogues from diverse ecosystems. univ-lr.fr Sharing data and resources through open-access platforms can also foster a more collaborative research environment and avoid duplication of effort. science.gov

常见问题

Basic Research Questions

Q. What are the optimal protocols for isolating Terrestribisamide from Tribulus terrestris?

- Methodological Answer : Use sequential extraction with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) to maximize yield. Validate purity via HPLC with UV detection at 254 nm and confirm structural integrity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature values for (E)-N,N'-diferuloylputrescine analogs .

- Critical Variables : Solvent selection, extraction time, and column chromatography parameters (e.g., silica gel particle size, gradient elution).

Q. How can researchers validate the identity of Terrestribisamide in novel plant sources?

- Methodological Answer : Combine dereplication strategies:

- LC-MS/MS for molecular ion detection ([M+H]+ at m/z 489.2).

- Isolation and comparison with authentic standards via co-injection in HPLC.

- DFT-based computational modeling to predict NMR chemical shifts for structural confirmation .

Advanced Research Questions

Q. How should contradictory bioactivity data for Terrestribisamide (e.g., antimicrobial vs. negligible effects) be resolved?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

- Control variables : Bacterial strain variability, solvent interference (e.g., DMSO toxicity thresholds), and compound stability in culture media.

- Statistical analysis : Use ANOVA with post-hoc tests to compare bioactivity across studies. Publish raw datasets to enable meta-analyses .

- Example Data Conflict :

| Study | Bioassay Type | MIC (µg/mL) | Strain | Solvent |

|---|---|---|---|---|

| A | Broth dilution | 50 | S. aureus | DMSO |

| B | Agar diffusion | >100 | S. aureus | Methanol |

Q. What experimental designs are recommended to investigate Terrestribisamide’s biosynthetic pathways?

- Methodological Answer :

- Isotopic labeling : Feed [¹³C]-phenylalanine to Tribulus cell cultures to trace precursor incorporation via LC-MS/MS.

- Gene silencing : Use RNAi targeting putative polyamine-modifying enzymes (e.g., acyltransferases) and monitor metabolite depletion via untargeted metabolomics .

- Key Challenges : Low natural abundance of Terrestribisamide necessitates high-sensitivity instrumentation (e.g., Q-TOF-MS).

Q. How can researchers address low yields in synthetic Terrestribisamide analogs?

- Methodological Answer : Optimize reaction parameters using design-of-experiments (DoE):

- Variables : Catalyst loading (e.g., EDCI/HOBt for amide coupling), temperature, and solvent polarity.

- Response surface methodology to identify optimal conditions. Validate scalability via flow chemistry .

- Yield Optimization Example :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI | DMF | 25 | 32 |

| DCC | THF | 40 | 45 |

Data Reproducibility & Reporting Standards

Q. What minimal data must be reported to ensure reproducibility of Terrestribisamide studies?

- Methodological Answer : Follow FAIR principles:

- Full spectral data (NMR, MS) in supplementary materials.

- Detailed extraction protocols : Solvent ratios, chromatography gradients, and instrumentation settings.

- Bioassay metadata : Strain ATCC numbers, growth conditions, and positive/negative controls .

Q. How should conflicting NMR assignments for Terrestribisamide derivatives be resolved?

- Methodological Answer :

- Perform NOESY/ROESY to confirm stereochemistry.

- Compare experimental shifts with ab initio calculations (e.g., Gaussian09) for diastereomers.

- Publish raw FID files and processing parameters .

Ethical & Collaborative Considerations

Q. What strategies ensure ethical sourcing of Tribulus terrestris for Terrestribisamide research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。